molecular formula C9H7BrN2O B6363055 7-Bromo-3-methylquinoxalin-2(1H)-one CAS No. 103095-19-8

7-Bromo-3-methylquinoxalin-2(1H)-one

Cat. No.: B6363055
CAS No.: 103095-19-8
M. Wt: 239.07 g/mol
InChI Key: NBISGWQFJNEDOE-UHFFFAOYSA-N
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Description

7-Bromo-3-methylquinoxalin-2(1H)-one: is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring The presence of a bromine atom at the 7th position and a methyl group at the 3rd position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylquinoxalin-2(1H)-one typically involves the bromination of 3-methylquinoxalin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Bromo-3-methylquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Aminoquinoxalines or other reduced forms.

    Substitution: Substituted quinoxalines with various functional groups.

Scientific Research Applications

Chemistry: 7-Bromo-3-methylquinoxalin-2(1H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoxaline derivatives, which have applications in material science and catalysis.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

    3-Methylquinoxalin-2(1H)-one: Lacks the bromine atom at the 7th position, making it less reactive in certain chemical reactions.

    7-Chloro-3-methylquinoxalin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    7-Bromoquinoxalin-2(1H)-one: Lacks the methyl group at the 3rd position, affecting its chemical behavior and applications.

Uniqueness: The presence of both the bromine atom at the 7th position and the methyl group at the 3rd position makes 7-Bromo-3-methylquinoxalin-2(1H)-one unique. These substituents influence its reactivity, making it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

7-bromo-3-methyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBISGWQFJNEDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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